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For immediate release:

This technical guide provides a comprehensive overview of the expected spectroscopic data

for (S)-Malic acid-d3, a critical isotopically labeled internal standard for quantitative analyses in

metabolomics, drug development, and food science. This document is intended for

researchers, scientists, and drug development professionals who utilize nuclear magnetic

resonance (NMR) and mass spectrometry (MS) techniques.

(S)-Malic acid-d3, with the CAS number 59652-74-3, is the deuterated form of the naturally

occurring dicarboxylic acid, (S)-Malic acid.[1] Its primary application lies in its use as an internal

standard for quantitative analysis by NMR, GC-MS, or LC-MS, allowing for precise and

accurate measurements of its non-labeled counterpart in various matrices.[1][2]

Expected Nuclear Magnetic Resonance (NMR) Data
The introduction of three deuterium atoms into the (S)-Malic acid structure will result in

predictable changes in its ¹H and ¹³C NMR spectra compared to the unlabeled compound. The

following tables summarize the expected chemical shifts. It is important to note that direct

experimental spectra for (S)-Malic acid-d3 are not widely available in public databases;

therefore, these values are predicted based on the known spectra of unlabeled (S)-Malic acid

and the established effects of deuteration.

Table 1: Expected ¹H NMR Spectral Data for (S)-Malic acid-d3
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Protons
Expected Chemical
Shift (δ) ppm

Multiplicity Notes

H-2 4.3 - 4.6 Singlet

The typical doublet of

doublets collapses to

a singlet due to the

absence of adjacent

protons (replaced by

deuterium).

OH (hydroxyl) Variable Broad Singlet

Chemical shift is

dependent on solvent

and concentration.

COOH (carboxyl) Variable Broad Singlet

Chemical shift is

dependent on solvent

and concentration.

Note: The protons at position 3 are replaced by deuterium and will not be observed in the ¹H

NMR spectrum.

Table 2: Expected ¹³C NMR Spectral Data for (S)-Malic acid-d3

Carbon
Expected Chemical
Shift (δ) ppm

Multiplicity Notes

C-1 (COOH) ~175 Singlet

C-2 (CHOH) ~68 Singlet

C-3 (CD2) ~40
Triplet (due to C-D

coupling)

The chemical shift

may be slightly upfield

compared to the

unlabeled compound.

C-4 (COOH) ~178 Singlet

Expected Mass Spectrometry (MS) Data
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In mass spectrometry, the molecular weight of (S)-Malic acid-d3 will be higher than that of the

unlabeled compound due to the presence of three deuterium atoms.

Table 3: Expected Mass Spectrometry Data for (S)-Malic acid-d3

Ion Expected m/z Notes

[M-H]⁻ 136.03

In negative ion mode ESI-MS.

The molecular weight of (S)-

Malic acid-d3 is approximately

137.04 g/mol .

[M+H]⁺ 138.05 In positive ion mode ESI-MS.

Experimental Protocols
The following are generalized experimental protocols for acquiring NMR and MS data for (S)-
Malic acid-d3, based on common practices for analyzing small organic acids.

NMR Spectroscopy
Sample Preparation:

Weigh approximately 5-10 mg of (S)-Malic acid-d3.

Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

Transfer the solution to a 5 mm NMR tube.

Instrumentation and Parameters:

Spectrometer: 400 MHz or higher NMR spectrometer.

¹H NMR:

Pulse sequence: Standard single-pulse experiment.

Number of scans: 16-64.
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Relaxation delay: 1-5 seconds.

¹³C NMR:

Pulse sequence: Proton-decoupled single-pulse experiment.

Number of scans: 1024 or more, depending on concentration.

Relaxation delay: 2-5 seconds.

Mass Spectrometry (LC-MS)
Chromatographic Conditions:

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance

liquid chromatography (UHPLC) system.

Column: A reversed-phase C18 column or a column suitable for polar analytes.

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic

acid (B).

Flow Rate: 0.2-0.5 mL/min.

Injection Volume: 1-10 µL.

Mass Spectrometry Conditions:

Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF,

Orbitrap).

Ionization Source: Electrospray ionization (ESI) in negative or positive ion mode.

Scan Mode: Full scan or selected ion monitoring (SIM) for the expected m/z of (S)-Malic
acid-d3.

Visualization of Experimental Workflow
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The following diagram illustrates a typical workflow for the spectroscopic analysis of (S)-Malic
acid-d3.

Sample Preparation Spectroscopic Analysis Data Processing & Interpretation

Sample Dissolution

Transfer to NMR Tube

Transfer to LC Vial

NMR Spectrometer

LC-MS System

¹H & ¹³C NMR Spectra

Mass Spectrum

Structure Confirmation
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Click to download full resolution via product page

Caption: Experimental workflow for NMR and MS analysis of (S)-Malic acid-d3.

This technical guide serves as a foundational resource for the spectroscopic analysis of (S)-
Malic acid-d3. For specific applications, optimization of the described protocols may be

necessary.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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